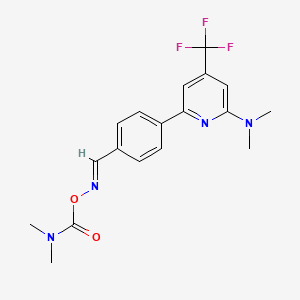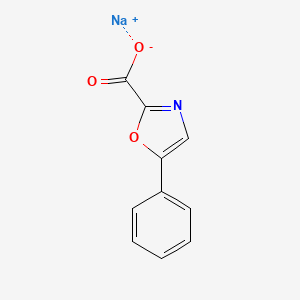
5-Fenil-1,3-oxazol-2-carboxilato de sodio
Descripción general
Descripción
Sodium 5-phenyl-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the oxazole family . It has a molecular formula of C10H6NNaO3 and an average mass of 211.149 Da .
Molecular Structure Analysis
The molecular structure of Sodium 5-phenyl-1,3-oxazole-2-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving Sodium 5-phenyl-1,3-oxazole-2-carboxylate are not detailed in the retrieved data, oxazoles in general are known to undergo various reactions. For instance, they can be arylated and alkenylated through palladium-catalyzed direct arylation .Physical and Chemical Properties Analysis
Sodium 5-phenyl-1,3-oxazole-2-carboxylate has a molecular weight of 211.15 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.Aplicaciones Científicas De Investigación
Química medicinal: Agentes antimicrobianos
Los derivados de oxazol, incluido el 5-fenil-1,3-oxazol-2-carboxilato de sodio, se han estudiado ampliamente por sus propiedades antimicrobianas. Se sabe que son efectivos contra una gama de cepas bacterianas, incluidas Staphylococcus aureus y Escherichia coli . La capacidad del compuesto para interferir con la síntesis de la pared celular bacteriana lo convierte en un candidato valioso para desarrollar nuevos antibióticos.
Investigación del cáncer: Compuestos anticancerígenos
El anillo de oxazol es una característica común en muchos fármacos anticancerígenos debido a su capacidad para unirse a objetivos biológicos específicos. El this compound puede servir como intermedio en la síntesis de compuestos con posibles actividades anticancerígenas, como los inhibidores de la tirosina quinasa .
Fármacos antiinflamatorios
En el ámbito de los fármacos antiinflamatorios, los derivados de oxazol se conocen por actuar como inhibidores de la COX-2. El this compound podría utilizarse para sintetizar nuevos fármacos antiinflamatorios no esteroideos (AINE) con mayor eficacia y menos efectos secundarios .
Terapéutica antidiabética
Los compuestos de oxazol han mostrado promesa en el desarrollo de fármacos antidiabéticos. Se pueden utilizar para crear moléculas que modulan la liberación de insulina o mejoran la sensibilidad a la insulina. El this compound podría ser un intermedio clave en el desarrollo de nuevos medicamentos antidiabéticos .
Enfermedades neurodegenerativas
La investigación de tratamientos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson podría beneficiarse de los derivados de oxazol. Estos compuestos pueden modular los sistemas de neurotransmisores o proteger las células neuronales del estrés oxidativo, lo que convierte al this compound en un posible punto de partida para el descubrimiento de fármacos .
Ciencia de materiales: Electrónica orgánica
Las propiedades electrónicas del anillo de oxazol lo hacen adecuado para su uso en electrónica orgánica, como diodos emisores de luz (LED) y células solares. El this compound podría utilizarse para sintetizar semiconductores orgánicos con un rendimiento mejorado .
Química agrícola: Pesticidas
Los derivados de oxazol también se exploran por su uso en pesticidas. Su capacidad para interrumpir el ciclo de vida de las plagas sin dañar los cultivos los convierte en una opción atractiva para la agricultura sostenible. El this compound puede ser un precursor de estos pesticidas ecológicos .
Síntesis química: Catálisis
La síntesis de derivados de oxazol a menudo implica catálisis, y el this compound se puede utilizar junto con catalizadores recuperables magnéticamente. Este enfoque mejora la eficiencia del proceso de síntesis y reduce el impacto ambiental .
Direcciones Futuras
The future directions for research on Sodium 5-phenyl-1,3-oxazole-2-carboxylate and other oxazole derivatives could involve developing new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by oxazole derivatives, they continue to be of significant interest in the field of drug discovery .
Mecanismo De Acción
Mode of Action
Oxazoles, in general, are known to interact with various biological targets based on their chemical diversity . More research is required to elucidate the specific interactions of Sodium 5-phenyl-1,3-oxazole-2-carboxylate with its targets and the resulting changes.
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by Sodium 5-phenyl-1,3-oxazole-2-carboxylate and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of oxazoles , it is likely that Sodium 5-phenyl-1,3-oxazole-2-carboxylate may have multiple effects at the molecular and cellular levels
Propiedades
IUPAC Name |
sodium;5-phenyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVNWMORVQGEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329698-96-5 | |
| Record name | sodium 5-phenyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


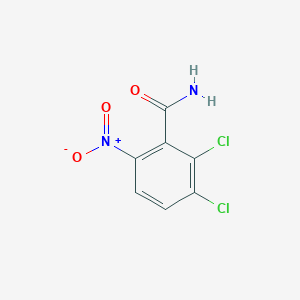
![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
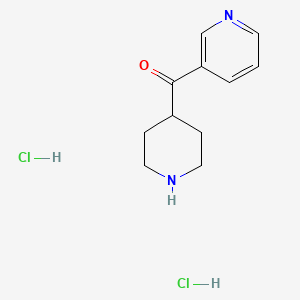
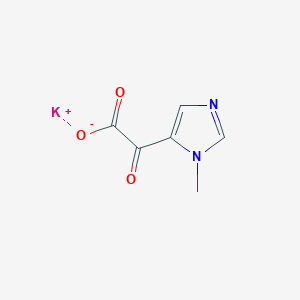
![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)
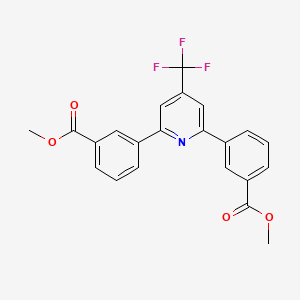
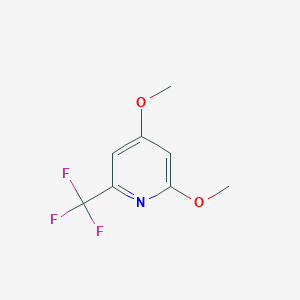
![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)
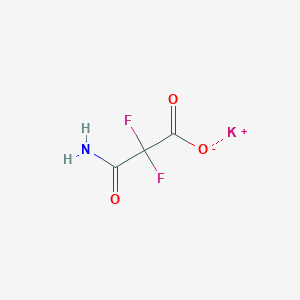
![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)
![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)
![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)
